molecular formula C14H23NO4 B1401236 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid CAS No. 1250885-00-7

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid

Cat. No.: B1401236
CAS No.: 1250885-00-7
M. Wt: 269.34 g/mol
InChI Key: CPOZYRAAEGVJCM-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid is a chemical compound that belongs to the class of isoindole derivatives. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods:

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Strong acids like trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Amines and other reduced forms of the compound.

  • Substitution: Unprotected amines and further functionalized derivatives.

Scientific Research Applications

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid is used in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with various molecular targets. The Boc group protects the amine, allowing for selective reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The isoindole ring system provides a rigid framework that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • Boc-protected amines: Other amines protected with the Boc group.

  • Isoindole derivatives: Other isoindole compounds with different substituents.

Uniqueness: 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid is unique due to its specific combination of the Boc protecting group, the isoindole ring system, and the carboxylic acid functionality

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOZYRAAEGVJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427432-25-4
Record name 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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